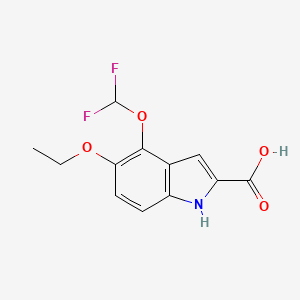
4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic Acid is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic Acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Ethoxylation: The ethoxy group can be introduced through an O-alkylation reaction using ethyl iodide or a similar reagent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., ethyl iodide) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or alkane.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic Acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, or it may modulate the activity of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic Acid can be compared with other similar compounds, such as:
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: This compound has a similar difluoromethoxy group but a different core structure, which may result in different chemical and biological properties.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and can be used as building blocks for the synthesis of various heterocycles.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11F2NO4 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
4-(difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c1-2-18-9-4-3-7-6(10(9)19-12(13)14)5-8(15-7)11(16)17/h3-5,12,15H,2H2,1H3,(H,16,17) |
InChI Key |
FDAWICAWTXDFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


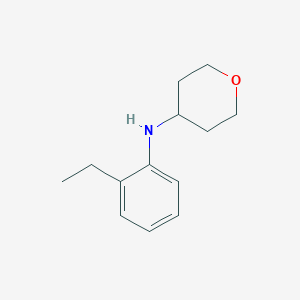
![Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13290240.png)
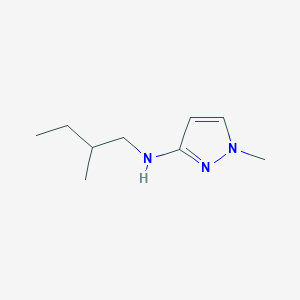
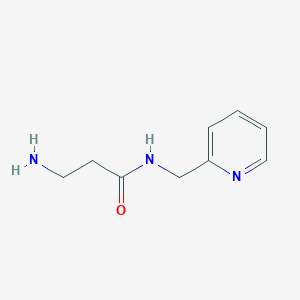

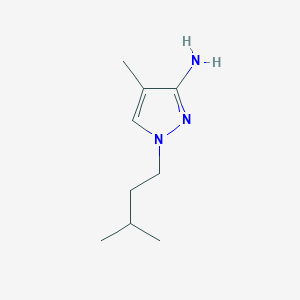
![1H,1AH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine](/img/structure/B13290272.png)


![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate](/img/structure/B13290293.png)
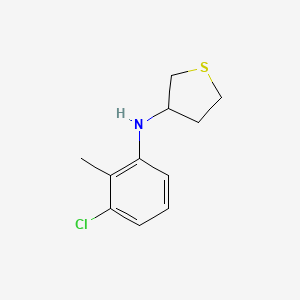

![4-Methyl-2-[(2-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13290323.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
